molecular formula C13H19ClN2O2 B6213485 benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride CAS No. 2728726-65-4

benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride

Cat. No.: B6213485
CAS No.: 2728726-65-4
M. Wt: 270.8
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Description

Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is a chemical compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include the reaction of benzyl chloroformate with (1r,3s)-3-amino-1-methylcyclobutanol under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are often carried out under specific conditions to ensure high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate, while reduction may produce this compound .

Scientific Research Applications

Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride
  • Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate
  • Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate sulfate

Uniqueness

Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carbamate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2728726-65-4

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.8

Purity

95

Origin of Product

United States

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